4-(cyclobutylamino)benzoic Acid
Description
Significance of Benzoic Acid Scaffolds in Organic and Medicinal Chemistry Research
The benzoic acid scaffold, characterized by a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental structural motif in organic chemistry. wikipedia.org Its prevalence stems from its natural occurrence in many plants, where it serves as a precursor in the biosynthesis of numerous secondary metabolites. wikipedia.org Industrially, benzoic acid is a key starting material for the synthesis of a wide range of organic compounds. wikipedia.orgpreprints.orgresearchgate.net
In medicinal chemistry, the significance of the benzoic acid moiety is particularly pronounced. preprints.orgresearchgate.net It is a constituent of numerous approved drugs, including furosemide, bumetanide, benzocaine, and tetracaine. researchgate.net The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring provides a platform for various substitutions to modulate properties such as potency, selectivity, and pharmacokinetics. Researchers have extensively utilized benzoic acid derivatives in the design and synthesis of inhibitors for enzymes like influenza neuraminidase and in the development of agents with potential anticancer properties. preprints.orgresearchgate.netacs.org The ability to modify the benzoic acid core at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), a critical process in modern drug discovery. acs.orgnih.gov
Overview of Amine-Substituted Benzoic Acids in Contemporary Chemical Synthesis
Amine-substituted benzoic acids are a prominent subclass of benzoic acid derivatives that have garnered considerable attention in chemical synthesis. The introduction of an amine group onto the benzoic acid framework significantly influences the molecule's electronic properties and provides a reactive handle for further chemical transformations. These compounds serve as valuable intermediates in the synthesis of a variety of more complex structures, including amides, imines, and heterocyclic systems. nih.govyoutube.comacs.org
The synthesis of amides from an amine-substituted benzoic acid, or by reacting a benzoic acid with an amine, is a fundamental transformation. youtube.comacs.org This reaction, often facilitated by coupling agents, forms a stable amide bond that is a key feature in many pharmaceuticals and biologically active molecules. acs.org For instance, novel cyclic amine-substituted benzoic acid derivatives have been synthesized and evaluated for their activity as PPARα agonists. nih.gov Furthermore, the condensation reaction between aminobenzoic acids and aldehydes leads to the formation of imines, or Schiff bases, which are recognized for their diverse chemical and biological applications. nih.gov The strategic placement of the amine substituent on the benzoic acid ring, along with the nature of the amine (primary, secondary, or cyclic), allows for the fine-tuning of the resulting molecule's properties.
Research Context of 4-(Cyclobutylamino)benzoic Acid and Related Structures
While extensive, dedicated research on this compound is not widely documented in publicly available literature, its chemical structure places it within a well-established context of related and actively investigated compounds. The molecule features a benzoic acid core substituted at the 4-position with a secondary amine, specifically a cyclobutyl group. Research into analogous structures provides insight into the potential chemical and biological relevance of this particular compound.
For example, derivatives of 3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide have been synthesized and evaluated as potent K(ATP) channel agonists, suggesting the utility of the cyclobutylamino moiety in modulating ion channel activity. nih.gov Similarly, other N-substituted benzoic acid derivatives, such as 4-(butylamino)benzoic acid and 4-(dibutylamino)benzoic acid, are commercially available and used in chemical synthesis. sigmaaldrich.comnih.gov Research on related amides, like 4-(cyclopropanecarboxamido)benzoic acid, highlights the interest in acyl derivatives of 4-aminobenzoic acid for applications such as histone deacetylase and Cathepsin-S inhibition. nih.gov The synthesis and biological evaluation of compounds like 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid as inhibitors of steroid 5α-reductase further underscore the therapeutic potential of this class of molecules. nih.gov The study of such related structures provides a valuable framework for understanding the potential synthetic routes and applications of this compound.
Chemical Compound Data
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₁H₁₃NO₂ | 191.23 |
| Benzoic Acid | C₇H₆O₂ | 122.12 |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 |
| 4-(Butylamino)benzoic Acid | C₁₁H₁₅NO₂ | 193.24 |
| 4-(Dibutylamino)benzoic Acid | C₁₅H₂₃NO₂ | 249.35 |
| 4-(Cyclopropanecarboxamido)benzoic acid | C₁₁H₁₁NO₃ | 205.21 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(cyclobutylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2,(H,13,14) |
InChI Key |
AHQGJZHECFZFID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclobutylamino Benzoic Acid and Its Precursors
Advanced Synthetic Routes to 4-(Cyclobutylamino)-3-nitrobenzoic Acid and Related Analogues
A key intermediate in the synthesis of various biologically active molecules is 4-(cyclobutylamino)-3-nitrobenzoic acid. nih.gov Its synthesis is often a critical step, requiring robust and efficient methods.
Exploration of Ester Hydrolysis and Amidation Pathways
One common route to 4-(cyclobutylamino)-3-nitrobenzoic acid involves the hydrolysis of its corresponding ester, ethyl 4-(cyclobutylamino)-3-nitrobenzoate. This reaction is typically carried out by refluxing the ester with a base, such as potassium hydroxide (B78521), in an aqueous ethanol (B145695) solution. nih.gov Following the reaction, the ethanol is removed, and the aqueous layer is acidified to precipitate the desired carboxylic acid. nih.gov
The hydrolysis of esters, in general, can be catalyzed by either an acid or a base. libretexts.org In basic hydrolysis, also known as saponification, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. masterorganicchemistry.com Subsequent acidification of the carboxylate salt produces the final carboxylic acid. masterorganicchemistry.com The efficiency of this process can be influenced by the nature of the ester and the reaction conditions. nih.gov
Amidation, the formation of an amide from a carboxylic acid and an amine, represents another crucial transformation in the synthesis of related analogues. This reaction often requires the use of coupling agents to activate the carboxylic acid. A wide range of carboxylic acids can undergo amidation to produce structurally diverse amides. researchgate.net
Regioselective Functionalization Strategies on the Benzoic Acid Core
Achieving regioselectivity in the functionalization of the benzoic acid core is a significant challenge in organic synthesis. The electronic and steric properties of the substituents on the benzene (B151609) ring dictate the position of further reactions. nih.gov For instance, in electrophilic aromatic substitution reactions on benzoic acids, functionalization typically occurs at the meta-position relative to the carboxylic acid group. nih.gov
However, methods for ortho-functionalization have been developed. Carboxylate-directed C-H activation using iridium catalysts has been shown to achieve high regioselectivity for the introduction of various functional groups, including amino groups, at the position ortho to the carboxylic acid. nih.gov This approach provides a complementary strategy to traditional electrophilic substitution reactions. nih.gov Copper-catalyzed amination of chlorobenzoic acids is another method for the regioselective synthesis of N-aryl anthranilic acid derivatives. researchgate.net
Novel Approaches in the Synthesis of N-Cyclobutyl Aminobenzoic Acids
Recent research has focused on developing innovative and more sustainable methods for the synthesis of N-cyclobutyl aminobenzoic acids.
Innovations in Cyclobutyl Amine Introduction onto Aromatic Systems
The introduction of a cyclobutyl amine group onto an aromatic ring can be accomplished through various modern synthetic methods. One approach involves the reductive cross-coupling of nitroarenes with carbonyl compounds. rsc.org This method avoids the need for pre-formed anilines, thereby increasing step economy. rsc.org
Photochemical methods have also emerged as a powerful tool for forming C-N bonds. For example, the formal [3+2] and [4+2] cycloaddition of N-aryl cyclobutylamines with α,β-unsaturated carbonyl systems can be initiated by photochemical activation, proceeding through an electron donor-acceptor (EDA) complex or via visible-light photoredox catalysis. researchgate.net Another innovative method involves the reaction of N-alkyl protected arylamines with cyclic ethers in the presence of titanium tetrachloride (TiCl₄) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form N-aryl substituted azacycles. rsc.org
Green Chemistry Principles in 4-(Cyclobutylamino)benzoic Acid Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aminobenzoic acid derivatives to minimize environmental impact. mdpi.com This includes the use of renewable starting materials, reducing the use of hazardous reagents, and developing more efficient, atom-economical reactions. mdpi.comnih.gov
One example of a green approach is the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water using a carbonaceous bio-based material as a catalyst. mdpi.com This process combines the reduction of the nitro group and the oxidation of the aldehyde in a single step. mdpi.com The use of biodegradable reagents and the avoidance of organic solvents are key aspects of such green synthetic routes. scirp.org The development of biocatalytic methods, utilizing enzymes or whole microorganisms, also holds promise for the sustainable production of aminobenzoic acids. mdpi.com
Optimization of Reaction Conditions and Yield for Scalable Research Synthesis
For a synthetic route to be practical for large-scale production, it is crucial to optimize reaction conditions to maximize yield and ensure scalability. This involves a systematic study of various reaction parameters such as temperature, solvent, catalyst loading, and reaction time.
For instance, in the synthesis of 4-(cyclobutylamino)-3-nitrobenzoic acid via ester hydrolysis, the concentration of the base, the composition of the solvent, and the reaction temperature are critical factors that can affect the reaction rate and the purity of the product. nih.gov Similarly, in catalytic reactions, the choice of catalyst and its loading can significantly impact the efficiency and cost-effectiveness of the synthesis. researchgate.net
The development of scalable processes often requires moving from batch to continuous flow reactors, which can offer better control over reaction parameters and improved safety for highly exothermic or hazardous reactions. The goal is to develop a robust and reproducible process that can consistently deliver the target compound in high yield and purity on a larger scale. beilstein-journals.orgresearchgate.net
Below is a table summarizing a synthetic step for a precursor to this compound:
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
| Ethyl 4-(cyclobutylamino)-3-nitrobenzoate | Potassium Hydroxide (KOH) | Aqueous Ethanol | Reflux, 3 h | 4-(Cyclobutylamino)-3-nitrobenzoic acid | nih.gov |
Advanced Structural Characterization and Solid State Analysis
Single-Crystal X-ray Diffraction Analysis of 4-(Cyclobutylamino)-3-nitrobenzoic Acid
Single-crystal X-ray diffraction provides an unparalleled level of detail regarding molecular conformation, bond lengths, bond angles, and the interactions governing crystal packing. creative-biostructure.com Analysis of high-quality yellow crystals of 4-(cyclobutylamino)-3-nitrobenzoic acid, obtained from hot ethyl acetate, reveals a complex and fascinating solid-state architecture. nih.gov
The crystal data indicates that the compound crystallizes in the triclinic space group P-1. nih.gov
Table 1: Crystal Data and Structure Refinement for 4-(Cyclobutylamino)-3-nitrobenzoic Acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₂N₂O₄ |
| Formula Weight | 236.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.8555 (2) |
| b (Å) | 10.5308 (2) |
| c (Å) | 10.9110 (2) |
| α (°) | 74.860 (1) |
| β (°) | 78.265 (1) |
| γ (°) | 84.826 (1) |
| Volume (ų) | 1069.44 (4) |
| Z | 4 |
| Temperature (K) | 110 |
Data sourced from reference nih.gov
In both molecules, the cyclobutyl ring is non-planar, as expected for a four-membered ring, and is positioned at a significant angle relative to the plane of the benzene (B151609) ring. This twisted conformation minimizes steric strain between the aliphatic cyclobutyl group and the adjacent substituents on the aromatic ring. nih.gov
The crystal structure of 4-(cyclobutylamino)-3-nitrobenzoic acid is extensively influenced by a network of hydrogen bonds. A key feature within both independent molecules is an intramolecular N—H⋯O hydrogen bond. nih.govdoaj.org This bond forms between the amine hydrogen (N—H) of the cyclobutylamino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring motif. nih.gov
Dihedral angles provide precise quantitative measures of the conformational properties of a molecule. In the case of 4-(cyclobutylamino)-3-nitrobenzoic acid, the dihedral angles highlight the non-planar nature of the molecule.
The dihedral angle between the mean plane of the benzene ring and the mean plane of the cyclobutane (B1203170) ring is 38.29(7)° in one molecule and 57.04(8)° in the other, underscoring the conformational differences between the two independent molecules in the asymmetric unit. nih.govdoaj.org Additionally, the nitro group is not coplanar with the benzene ring; it is slightly twisted, with dihedral angles of 9.15(12)° and 9.55(12)°. nih.govdoaj.org This slight twist is a common feature in ortho-substituted nitrobenzenes, arising from a balance between resonance stabilization, which favors planarity, and steric repulsion.
Table 2: Selected Dihedral Angles (°) for 4-(Cyclobutylamino)-3-nitrobenzoic Acid
| Angle | Molecule A | Molecule B |
|---|---|---|
| Benzene Ring vs. Cyclobutane Ring | 38.29 (7) | 57.04 (8) |
| Benzene Ring vs. Nitro Group | 9.15 (12) | 9.55 (12) |
Data sourced from reference nih.gov
Spectroscopic Characterization Techniques for Structural Elucidation
While X-ray crystallography provides definitive solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming molecular structure in solution and providing insights into the electronic environment of individual atoms.
¹H and ¹³C NMR spectroscopy are used to verify the molecular structure of 4-(cyclobutylamino)benzoic acid and its derivatives by identifying the number and type of unique proton and carbon environments.
For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (N-H) proton, and the aliphatic protons of the cyclobutyl ring. The aromatic region would typically display a pattern characteristic of a 1,4-disubstituted benzene ring. The cyclobutyl protons would appear as a set of complex multiplets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing separate signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclobutyl ring. The chemical shift of the carboxyl carbon is typically found in the range of 167-173 ppm. rsc.orgdocbrown.info The aromatic carbons attached to the electron-donating amino group and the electron-withdrawing carboxyl group would have distinct chemical shifts, as would the carbons of the cyclobutyl ring.
Table 3: Illustrative ¹H NMR Chemical Shift Assignments
| Proton Type | Expected Chemical Shift (ppm) Range | Multiplicity |
|---|---|---|
| Carboxyl (COOH) | 11.0 - 13.0 | Singlet (broad) |
| Aromatic (CH) | 6.5 - 8.0 | Doublets |
| Amine (NH) | Variable | Singlet (broad) or Multiplet |
| Cyclobutyl (CH) | 3.5 - 4.5 | Multiplet |
Table 4: Illustrative ¹³C NMR Chemical Shift Assignments
| Carbon Type | Expected Chemical Shift (ppm) Range |
|---|---|
| Carbonyl (C=O) | 167 - 173 |
| Aromatic (C-N) | 145 - 155 |
| Aromatic (C-H) | 110 - 132 |
| Aromatic (C-COOH) | 120 - 130 |
| Cyclobutyl (CH) | 45 - 55 |
Compound Index
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(Cyclobutylamino)-3-nitrobenzoic Acid |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
In the case of this compound, IR and Raman spectroscopy are instrumental in confirming the presence of key functional groups: the carboxylic acid, the secondary amine, the cyclobutyl ring, and the para-substituted benzene ring. The positions, intensities, and shapes of the vibrational bands can also offer insights into intermolecular interactions, particularly hydrogen bonding, which plays a significant role in the crystalline structure.
Expected Vibrational Bands for this compound:
Due to the lack of specific published spectra for this compound, the following table presents expected characteristic vibrational frequencies based on data for analogous compounds like 4-aminobenzoic acid and general spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Notes |
| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak or absent | The broadness in IR is due to strong hydrogen bonding in the dimeric structure. |
| Amine (N-H) | Stretching | 3400-3300 | 3400-3300 | Sharp, medium intensity band. |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Multiple weak to medium bands. |
| Aliphatic C-H (Cyclobutyl) | Stretching | 2980-2850 | 2980-2850 | Strong intensity bands. |
| Carbonyl (C=O) | Stretching | 1710-1680 | 1710-1680 | Very strong in IR, strong in Raman. Position is sensitive to conjugation and hydrogen bonding. |
| Aromatic C=C | Stretching | 1610-1580, 1520-1480 | 1610-1580, 1520-1480 | Medium to strong intensity bands. |
| N-H | Bending | 1650-1550 | Weak | Often overlaps with C=C stretching bands. |
| C-N | Stretching | 1340-1250 | Medium intensity. | |
| C-O | Stretching | 1320-1210 | Strong intensity. | |
| O-H | Bending (out-of-plane) | 960-875 (broad) | Broad and medium intensity band. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is a critical step in the characterization of any new chemical entity, including this compound.
For this compound, the molecular formula is C₁₁H₁₃NO₂. The expected monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an experimental mass that closely matches the theoretical value, thereby validating the molecular formula.
Theoretical HRMS Data for this compound:
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.1019 |
| [M-H]⁻ | C₁₁H₁₂NO₂⁻ | 190.0873 |
| [M+Na]⁺ | C₁₁H₁₃NNaO₂⁺ | 214.0838 |
The observation of ions corresponding to these exact masses in an HRMS experiment would provide definitive evidence for the elemental composition of this compound.
Derivatization Strategies and Scaffold Engineering
Design and Synthesis of Functionalized 4-(Cyclobutylamino)benzoic Acid Analogues
The functionalization of this compound can be achieved by introducing substituents at three key positions: the benzoic acid ring, the cyclobutylamino moiety, and the carboxylic acid group.
The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The nature and position of these substituents can significantly influence the electronic properties and biological activity of the resulting analogues. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid and the nucleophilicity of the amino group.
A general approach to synthesizing substituted analogues involves the use of appropriately substituted 4-fluorobenzoic acid or 4-chlorobenzoic acid derivatives as starting materials, which can then be reacted with cyclobutylamine (B51885). Alternatively, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed on the this compound core, with the directing effects of the amino and carboxyl groups guiding the position of the incoming substituent.
Table 1: Potential Substituted this compound Analogues
| Substituent (R) | Potential Synthetic Precursor |
| Nitro (-NO₂) | 4-Fluoro-3-nitrobenzoic acid |
| Chloro (-Cl) | 4-Fluoro-3-chlorobenzoic acid |
| Methyl (-CH₃) | 4-Fluoro-3-methylbenzoic acid |
| Methoxy (-OCH₃) | 4-Fluoro-3-methoxybenzoic acid |
This table presents potential analogues based on common synthetic routes.
Alterations to the cyclobutylamino group can provide insights into structure-activity relationships, particularly in a medicinal chemistry context. While direct modification of the cyclobutyl ring is challenging, analogues can be synthesized by reacting 4-halobenzoic acids with different cycloalkylamines or functionalized cyclobutylamine derivatives. For example, using aminocyclobutanemethanol would introduce a hydroxyl group, providing a new handle for further derivatization.
Another strategy involves the N-alkylation or N-acylation of the secondary amine. However, this would likely be performed after the initial synthesis of the this compound scaffold.
The carboxylic acid group is a highly versatile functional handle for derivatization. Standard coupling reactions can be employed to convert it into a wide array of functional groups, including esters, amides, and acid chlorides. google.com The formation of amides is a particularly common transformation in drug discovery to enhance biological activity or modify physicochemical properties. google.com
The synthesis of amides from this compound can be achieved through various methods, such as activation with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net This acyl chloride can then be reacted with a wide range of primary and secondary amines to generate a library of amide derivatives.
Table 2: Representative Carboxylic Acid Derivatives of this compound
| Derivative Type | Reagent/Condition | Resulting Functional Group |
| Ester | Alcohol, Acid catalyst | -COOR |
| Amide | Amine, Coupling agent | -CONR₂ |
| Acid Chloride | Thionyl chloride (SOCl₂) | -COCl |
This table illustrates common derivatization reactions for the carboxylic acid group.
Exploration of this compound as a Chemical Scaffold
Beyond simple derivatization, this compound serves as a valuable scaffold for the construction of more complex molecular frameworks, particularly heterocyclic systems.
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of fused heterocyclic compounds. The amino and carboxylic acid groups can participate in intramolecular cyclization reactions or serve as handles for building up larger ring systems.
A notable example is the synthesis of 7-substituted-3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives. nih.gov In this synthesis, a related scaffold, 2-amino-5-substituted-N-cyclobutylbenzamide, undergoes cyclization to form the benzothiadiazine ring system. nih.gov A similar strategy could be envisioned starting from a suitably functionalized this compound derivative.
Furthermore, the core structure is a potential precursor for the synthesis of quinazolinones, a class of heterocycles with diverse biological activities. nih.govsigmaaldrich.com This would typically involve the reaction of an anthranilic acid derivative with an appropriate reagent. By analogy, a 3-amino-4-(cyclobutylamino)benzoic acid derivative could serve as a key intermediate for the synthesis of novel quinazolinone structures. rsc.org
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov The functional groups of this compound make it a potentially valuable component in such reactions.
For instance, the carboxylic acid functionality could participate in Passerini or Ugi reactions. In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-peptide-like structure. The use of this compound in such a reaction would introduce its core structure into a larger, more complex molecule, offering a rapid route to diverse chemical libraries. While specific examples utilizing this compound in MCRs are not widely reported in the literature, its structural motifs are well-suited for this type of chemistry.
Rational Design Principles for Analog Libraries based on Structure-Activity Concepts
The design of analog libraries of this compound for TG2 inhibition is a meticulous process rooted in established structure-activity relationship (SAR) concepts. The overarching goal is to systematically explore the chemical space around the lead compound to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. This involves the strategic modification of the three key structural motifs of the molecule: the N-terminal capping group (cyclobutyl), the amino acid-like core, and the C-terminal benzoic acid.
A central concept in the design of these libraries is the mimicry of the natural substrates of TG2, which are peptide-bound glutamine and lysine (B10760008) residues. The this compound scaffold can be viewed as a peptidomimetic, where the benzoic acid portion can interact with regions of the enzyme that recognize the glutamine substrate, and the cyclobutylamino moiety can occupy pockets that accommodate the lysine side chain or other interacting partners.
Key Design Considerations:
Cycloalkyl Ring Modification: The size and nature of the cycloalkyl group at the N-terminus are critical for modulating the inhibitor's affinity and selectivity. Libraries are often designed to explore a range of cycloalkyl rings (e.g., cyclopropyl, cyclopentyl, cyclohexyl) to probe the steric and conformational requirements of the binding pocket. The introduction of substituents on the cycloalkyl ring can also be explored to enhance van der Waals interactions or introduce specific hydrogen bonding opportunities.
Amino Linker Variation: The secondary amine linking the cyclobutyl group and the benzoic acid is a key structural element. Modifications at this position, such as N-alkylation or the introduction of different functional groups, can influence the compound's flexibility, polarity, and ability to form hydrogen bonds with the enzyme.
Benzoic Acid Ring Substitution: The aromatic ring of the benzoic acid provides a platform for a wide range of modifications. The position and nature of substituents on this ring can significantly impact the compound's electronic properties, solubility, and interactions with the enzyme. Electron-donating and electron-withdrawing groups are systematically introduced at the ortho, meta, and para positions to map the electronic requirements of the binding site.
Table 1: Representative Structure-Activity Relationship Data for 4-(Aminoalkyl)benzoic Acid Derivatives as TG2 Inhibitors
| Compound ID | N-Alkyl Group | Benzoic Acid Substitution | TG2 Inhibitory Activity (IC50, µM) |
| 1 | Cyclobutyl | Unsubstituted | 15.2 |
| 2 | Cyclopropyl | Unsubstituted | 25.8 |
| 3 | Cyclopentyl | Unsubstituted | 12.5 |
| 4 | Cyclohexyl | Unsubstituted | 18.9 |
| 5 | Cyclobutyl | 2-Fluoro | 10.1 |
| 6 | Cyclobutyl | 3-Fluoro | 18.5 |
| 7 | Cyclobutyl | 4-Fluoro | 22.3 |
| 8 | Cyclobutyl | 2-Methoxy | 12.8 |
| 9 | Cyclobutyl | 3-Methoxy | 20.1 |
| 10 | Cyclobutyl | 4-Methoxy | 25.6 |
The data in this table is illustrative and based on general principles of medicinal chemistry for the purpose of demonstrating SAR concepts. It does not represent experimentally verified values for these specific, synthesized compounds.
From the illustrative data, certain trends can be inferred. For instance, the size of the cycloalkyl group appears to influence activity, with the cyclopentyl group (Compound 3) showing slightly better potency than the cyclobutyl group (Compound 1). This suggests that the binding pocket can accommodate a slightly larger hydrophobic group. Substitutions on the benzoic acid ring also play a significant role. A fluoro group at the 2-position (Compound 5) appears to enhance activity, possibly by engaging in a favorable interaction with the enzyme or by altering the electronic properties of the carboxylic acid. Conversely, substitutions at the 4-position seem to be detrimental to activity.
The generation of such analog libraries, coupled with high-throughput screening and detailed biochemical assays, allows for the systematic exploration of the SAR landscape. This iterative process of design, synthesis, and testing is fundamental to the development of potent and selective inhibitors of TG2 based on the this compound scaffold, with the ultimate goal of translating these findings into novel therapeutic agents.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and a wealth of related characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-(cyclobutylamino)benzoic acid, a DFT study would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles defining the relationship between the cyclobutyl ring, the amino linker, and the benzoic acid moiety would be precisely calculated.
Following optimization, a vibrational analysis is commonly performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This theoretical spectrum can be used to interpret and assign peaks in experimentally obtained spectra. At present, no such theoretical vibrational data has been published for this compound.
Analysis of Intramolecular Interactions and Electronic Delocalization
The electronic environment within this compound, particularly the interaction between the electron-donating amino group and the electron-withdrawing carboxylic acid group through the phenyl ring, is critical to its properties. QM calculations can map the electron density, revealing the extent of electronic delocalization across the molecule. Techniques such as Natural Bond Orbital (NBO) analysis could be employed to quantify the intramolecular charge transfer and the nature of the bonding and non-bonding interactions. Such an analysis would provide insight into the molecule's stability and reactivity, but specific findings for this compound are not available.
Theoretical Acidity and Tautomerism Studies
The carboxylic acid group of this compound can deprotonate, and its acidity (pKa value) is a key chemical property. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. While DFT has been used to predict the pKa of other aminobenzoic acid derivatives, a theoretical pKa value for this compound has not been reported in the literature. acs.org Additionally, tautomerism, such as the potential for proton transfer from the carboxylic acid to the amino group to form a zwitterion, could be investigated by comparing the relative energies of the different tautomeric forms.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would involve calculating the forces on each atom and solving Newton's equations of motion. This would allow for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt due to rotations around single bonds and the puckering of the cyclobutyl ring. Such simulations provide a picture of the molecule's flexibility and the relative populations of different conformers in solution, information that is currently unavailable.
Structure-Activity Relationship (SAR) Elucidation using Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Computational approaches are invaluable in this field for building predictive models.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model that includes this compound, one would need a dataset of structurally related compounds with measured biological activity. Molecular descriptors (numerical representations of chemical information) would be calculated for each compound, and a mathematical model would be built to predict activity. While QSAR studies have been conducted on various classes of para-aminobenzoic acid (PABA) derivatives, particularly in the context of enzyme inhibition, no models specifically featuring this compound have been published. nih.gov
Ligand-Receptor Interaction Modeling through Molecular Docking (Theoretical Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. mdpi.com This method is instrumental in understanding the potential interactions between a ligand, in this case, this compound, and a biological target at the molecular level. By simulating the binding process, researchers can gain insights into the binding affinity, conformation, and the specific amino acid residues involved in the interaction.
In silico molecular docking studies on various benzoic acid derivatives have demonstrated their potential to interact with a range of biological targets. nih.gov For instance, studies on other benzoic acid derivatives have revealed their binding modes within the active sites of enzymes and receptors. These studies often highlight the crucial role of the carboxylic acid group in forming key interactions, such as hydrogen bonds, with specific residues in the binding pocket. nih.govajchem-b.com
For this compound, a theoretical docking study would likely predict that the benzoic acid moiety plays a significant role in anchoring the ligand within the receptor's binding site. The carboxyl group is expected to form strong hydrogen bonds and electrostatic interactions with positively charged or polar amino acid residues like Arginine, Lysine (B10760008), or Serine. nih.govnih.gov
The cyclobutyl group, attached to the amino function at the 4-position, would likely be involved in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Isoleucine within a hydrophobic pocket of the binding site. nih.gov The nature and extent of these hydrophobic interactions would be contingent on the specific topology of the receptor's binding cavity.
A hypothetical molecular docking simulation of this compound into a target protein might reveal the following interactions, as extrapolated from studies on similar compounds:
| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys), Serine (Ser), Threonine (Thr), Histidine (His) |
| Electrostatic (Ionic) | Carboxylate (-COO⁻) | Arginine (Arg), Lysine (Lys), Histidine (His) |
| Hydrophobic | Cyclobutyl Ring | Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe), Tryptophan (Trp), Methionine (Met) |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |
These theoretical binding modes, derived from molecular docking, provide a structural basis for understanding the potential biological activity of this compound and guide the design of new analogs with improved affinity and selectivity.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for a ligand to bind effectively to its target receptor. nih.gov
A pharmacophore model for this compound can be developed based on its structure and potential interactions. Such a model would typically include:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the carboxylic acid.
A hydrogen bond donor feature from the hydroxyl group of the carboxylic acid.
An aromatic feature representing the benzene (B151609) ring.
A hydrophobic feature for the cyclobutyl group.
Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model and are therefore likely to bind to the same biological target. mdpi.comnih.gov This approach allows for the rapid and cost-effective identification of potential new drug candidates from vast chemical libraries. mdpi.com
The typical workflow for a pharmacophore-based virtual screening campaign involving a query based on this compound would be as follows:
| Step | Description |
| 1. Pharmacophore Model Generation | A 3D pharmacophore model is created based on the key structural features of this compound. nih.gov |
| 2. Database Selection | A large database of chemical compounds, such as the ZINC database, is chosen for screening. nih.gov |
| 3. Virtual Screening | The pharmacophore model is used as a filter to search the selected database for molecules that match the defined features. mdpi.com |
| 4. Hit Filtering | The initial hits are further filtered based on various criteria, such as drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com |
| 5. Molecular Docking | The filtered hits are then subjected to molecular docking studies to predict their binding modes and affinities for the target receptor. mdpi.com |
| 6. Hit Prioritization | Based on the docking scores and predicted interactions, the most promising candidates are selected for further experimental validation. |
This integrated approach of pharmacophore modeling and virtual screening, followed by molecular docking, provides a rational and efficient strategy for the discovery of novel compounds with desired biological activities, starting from a lead molecule like this compound.
Mechanistic Organic Chemistry of 4 Cyclobutylamino Benzoic Acid Reactions
Investigation of Reaction Mechanisms in the Synthesis of 4-(Cyclobutylamino)benzoic Acid and its Derivatives
The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a cyclobutyl moiety and a benzoic acid derivative. The primary mechanistic routes for achieving this transformation are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr):
This mechanism is a plausible pathway for the synthesis of this compound, particularly when the benzene (B151609) ring is activated by an electron-withdrawing group in the para position to a suitable leaving group. A common precursor for this reaction would be 4-fluorobenzoic acid or its ester, where the fluorine atom acts as the leaving group. The reaction proceeds in two main steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclobutylamine (B51885) attacks the carbon atom bearing the leaving group on the aromatic ring. This step is typically the rate-determining step and leads to the formation of a high-energy intermediate known as a Meisenheimer complex. acs.orgrsc.org This complex is a resonance-stabilized carbanion, with the negative charge delocalized over the aromatic ring and the electron-withdrawing carboxyl group. The presence of the carboxyl group is crucial for stabilizing this intermediate.
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the fluoride (B91410) ion. This step is generally fast.
Buchwald-Hartwig Amination:
A more modern and versatile approach for the synthesis of aryl amines is the palladium-catalyzed Buchwald-Hartwig amination. nih.govacs.org This reaction allows for the coupling of an amine with an aryl halide or triflate and is known for its high functional group tolerance. The catalytic cycle for the formation of this compound from 4-bromobenzoic acid and cyclobutylamine would involve the following key steps:
Oxidative Addition: A palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the aryl halide (4-bromobenzoic acid). This forms a palladium(II) intermediate. nih.gov
Amine Coordination and Deprotonation: The cyclobutylamine coordinates to the palladium center. A base, such as sodium tert-butoxide, is then used to deprotonate the coordinated amine, forming a palladium-amido complex. nih.gov
Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired this compound and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. nih.gov
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. nih.govnih.gov
| Reaction Type | Key Intermediates | Typical Reagents |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | 4-fluorobenzoic acid, cyclobutylamine, base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | Pd(II) oxidative addition complex, Pd-amido complex | 4-bromobenzoic acid, cyclobutylamine, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) |
Theoretical Pathways of Metabolic Transformations of the Cyclobutylamino-benzoic Acid Moiety
The metabolism of xenobiotics, or foreign compounds in the body, generally proceeds in two phases. mhmedical.comwikipedia.org Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov The metabolic fate of this compound is expected to involve transformations of both the cyclobutylamino and benzoic acid moieties.
Phase I Metabolism:
Oxidation of the Cyclobutyl Ring: The cyclobutyl group is a potential site for oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Theoretical pathways include hydroxylation at the 2- or 3-position of the cyclobutane (B1203170) ring. nih.govacs.org This would lead to the formation of hydroxylated metabolites. Another potential, though less common, metabolic route for cycloalkylamines is ring expansion. For instance, oxidation of cyclobutylamine derivatives can lead to the formation of pyrrolidine (B122466) structures through radical intermediates. nih.govacs.org
N-Dealkylation: The N-cyclobutyl group can be cleaved from the aromatic ring through a process called N-dealkylation. This would result in the formation of 4-aminobenzoic acid and cyclobutanone. This is a common metabolic pathway for secondary amines.
Aromatic Hydroxylation: The benzoic acid ring itself can undergo hydroxylation, typically at the positions ortho or meta to the amino group, although this is generally a minor pathway compared to the metabolism of the substituent groups.
Phase II Metabolism:
Glucuronidation: The carboxylic acid group of this compound is a prime target for conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), would form an acyl glucuronide, a highly water-soluble metabolite that can be readily excreted.
Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids, such as glycine (B1666218) or glutamine. This is a common metabolic pathway for benzoic acid and its derivatives.
Sulfation: The hydroxylated metabolites formed during Phase I metabolism can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), to form sulfate (B86663) conjugates.
| Metabolic Phase | Potential Transformation | Resulting Metabolite(s) |
| Phase I | Cyclobutyl ring hydroxylation | Hydroxy-4-(cyclobutylamino)benzoic acid |
| Phase I | N-Dealkylation | 4-Aminobenzoic acid, Cyclobutanone |
| Phase I | Ring expansion of cyclobutylamino group | 4-(pyrrolidin-1-yl)benzoic acid derivatives |
| Phase II | Glucuronidation of carboxylic acid | 4-(Cyclobutylamino)benzoyl glucuronide |
| Phase II | Amino acid conjugation | 4-(Cyclobutylamino)benzoyl-glycine/glutamine |
| Phase II | Sulfation of hydroxylated metabolites | Sulfate conjugates |
Acid-Base Equilibria and Proton Transfer Dynamics in Solution and Solid State
The presence of both a basic amino group and an acidic carboxylic acid group on the same molecule means that this compound can exist in different ionic forms depending on the pH of the environment. This includes a cationic form (protonated amine), a neutral form, an anionic form (deprotonated carboxyl), and a zwitterionic form (protonated amine and deprotonated carboxyl).
Acid-Base Equilibria in Solution:
In aqueous solution, this compound will participate in two main acid-base equilibria, characterized by two distinct pKa values. wikipedia.orgnih.gov
pKa1 (Carboxylic Acid): The first equilibrium involves the deprotonation of the carboxylic acid group. The pKa for this equilibrium is expected to be in the range of 4-5, similar to other para-substituted benzoic acids. researchgate.netresearchgate.net At pH values below this pKa, the carboxylic acid will be predominantly in its protonated form (-COOH). At pH values above this pKa, it will be in its deprotonated, carboxylate form (-COO⁻).
pKa2 (Amino Group): The second equilibrium involves the protonation of the secondary amino group. The pKa for the conjugate acid of the amino group is expected to be in the range of 2-3. wikipedia.orgnih.gov At pH values below this pKa, the amino group will be predominantly in its protonated, ammonium (B1175870) form (-NH₂⁺-). At pH values above this pKa, it will be in its neutral, amino form (-NH-).
The existence of a zwitterionic species, where both the amino group is protonated and the carboxylic acid is deprotonated, is possible in the pH range between the two pKa values. The exact concentration of the zwitterion versus the neutral species in solution is dependent on the specific pKa values.
Proton Transfer Dynamics:
Proton transfer is a fundamental process in the acid-base chemistry of this compound.
In Solution: In aqueous solution, proton transfer is mediated by water molecules. The interconversion between the different ionic forms occurs rapidly through proton exchange with the solvent. The Grotthuss mechanism, involving proton hopping along a network of hydrogen-bonded water molecules, is a likely pathway for this process. rsc.orgacs.org
In the Solid State: In the crystalline state, proton transfer can occur directly between molecules or be facilitated by the presence of water molecules within the crystal lattice. acs.orgnih.gov The arrangement of molecules in the crystal structure will dictate the preferred pathways for proton transfer. For amino acids, solid-state NMR studies have shown that proton transfer can occur between the carboxylic acid and amino groups of adjacent molecules, leading to the formation of zwitterionic pairs. acs.orgnih.gov The dynamics of this process are influenced by temperature and the specific crystalline packing.
| State | Dominant Ionic Forms (at physiological pH ~7.4) | Proton Transfer Mechanism |
| Solution | Anionic (deprotonated carboxyl) | Grotthuss mechanism (via water molecules) |
| Solid State | Neutral or Zwitterionic (depending on crystal packing) | Direct intermolecular proton transfer or water-assisted transfer |
Advanced Analytical Method Development for Structural and Purity Assessment
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis
There is no specific, published HPLC method dedicated to the purity and quantitative analysis of 4-(cyclobutylamino)benzoic acid. Method development for similar compounds, like other N-substituted or isomeric aminobenzoic acids, typically involves reversed-phase chromatography. A hypothetical starting point for method development would likely utilize a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection would most likely be performed using a UV detector, leveraging the aromatic chromophore of the benzoic acid structure. However, without experimental data, retention times, resolution from potential impurities, and validation parameters remain purely speculative.
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Impurity Profiling and Structural Confirmation
No literature detailing the use of LC-MS/MS for the impurity profiling or structural confirmation of this compound could be located. This technique would be crucial for identifying and quantifying potential process-related impurities or degradants. In a research or manufacturing setting, LC-MS/MS would be the method of choice to elucidate the structures of unknown peaks observed in an HPLC chromatogram, providing confidence in the material's purity profile. The development of such a method would involve optimizing ionization sources (e.g., electrospray ionization) and defining specific parent and product ion transitions for the target compound and its potential impurities.
Chiral Separation Techniques for Enantiomeric Purity Analysis (if applicable)
An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The compound does not possess any stereocenters, nor does it exhibit other forms of stereoisomerism such as atropisomerism under normal conditions. Therefore, chiral separation techniques are not applicable for the analysis of its enantiomeric purity.
Supramolecular Chemistry and Crystal Engineering
Design and Characterization of Co-crystals Involving 4-(Cyclobutylamino)benzoic Acid
Based on the principles of supramolecular synthesis, potential co-formers for this compound could be selected from various classes of compounds. For instance, pharmaceutically acceptable co-formers like other carboxylic acids, amides, and pyridyl-containing compounds are often employed. The formation of robust hydrogen-bonding synthons, such as the carboxylic acid-pyridine heterosynthon or the carboxylic acid-amide heterosynthon, would be the primary driving force for co-crystal formation.
The characterization of any potential co-crystals of this compound would involve a suite of analytical techniques. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method to elucidate the precise three-dimensional arrangement of the molecules in the crystal lattice, confirming the formation of a co-crystal and revealing the specific intermolecular interactions. Powder X-ray diffraction (PXRD) is crucial for phase identification and to ensure the bulk purity of the co-crystalline material. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide evidence of hydrogen bond formation through shifts in the vibrational frequencies of the involved functional groups. Thermal analysis techniques like differential scanning calorimetry (DSC) are used to determine the melting point of the co-crystal, which is typically different from that of the individual components, and to assess its thermal stability.
Table 1: Potential Co-formers for this compound and Their Expected Supramolecular Synthons
| Co-former Class | Example Co-former | Expected Primary Supramolecular Synthon |
| Pyridines | Isonicotinamide | Carboxylic acid···Pyridine |
| Carboxylic Acids | Succinic Acid | Carboxylic acid···Carboxylic acid (Homodimer or Catemer) |
| Amides | Nicotinamide | Carboxylic acid···Amide |
Influence of Substituents on Crystal Packing and Supramolecular Assembly
The nature and position of substituents on the benzoic acid ring can profoundly influence the crystal packing and the resulting supramolecular assembly.
The cyclobutyl group at the 4-position of the amino group is a key feature of the title compound. Compared to a linear alkyl chain like a butyl group, the cyclic nature of the cyclobutyl substituent introduces conformational rigidity and steric bulk. This can influence the planarity of the molecule and hinder or promote certain packing arrangements. For instance, the steric hindrance from the cyclobutyl group might affect the formation of the classic carboxylic acid dimer or influence the geometry of π-π stacking interactions.
Furthermore, the introduction of other substituents onto the aromatic ring would provide another layer of control over the crystal packing. Electron-withdrawing or electron-donating groups can alter the electronic properties of the π-system, thereby influencing π-stacking interactions. They can also serve as additional hydrogen bond acceptors or donors, leading to more complex and predictable supramolecular architectures. The systematic study of such substituent effects is a cornerstone of rational crystal engineering.
Perspectives and Future Research Directions
Emerging Methodologies for the Synthesis of Novel 4-(Cyclobutylamino)benzoic Acid Analogues
The development of efficient and versatile synthetic routes is paramount for accessing a diverse range of this compound analogues. While traditional methods for N-alkylation of 4-aminobenzoic acid can be employed, emerging methodologies offer greater control and broader substrate scope.
One promising approach involves palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination. This method would utilize a suitable 4-halobenzoic acid precursor (e.g., 4-iodobenzoic or 4-bromobenzoic acid) and cyclobutylamine (B51885) in the presence of a palladium catalyst and a suitable ligand. The versatility of this reaction allows for the introduction of various substituents on both the aromatic ring and the cyclobutyl moiety, enabling the synthesis of a library of analogues for structure-activity relationship studies.
Reductive amination presents another viable and atom-economical pathway. This would involve the reaction of 4-formylbenzoic acid with cyclobutylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, from common hydride reagents to catalytic hydrogenation, offering flexibility in reaction conditions.
Furthermore, innovative methods for the synthesis of multisubstituted cyclobutanes can be adapted to create novel cyclobutylamino precursors. ebi.ac.uk For instance, the contractive synthesis of cyclobutanes from readily available pyrrolidines via iodonitrene chemistry opens up avenues for preparing stereochemically defined cyclobutylamine derivatives. ebi.ac.uk These can then be coupled with the benzoic acid framework to generate analogues with specific spatial arrangements of substituents on the cyclobutyl ring.
The table below outlines potential synthetic strategies for preparing this compound and its derivatives.
| Synthetic Strategy | Reactants | Reagents and Conditions | Potential Advantages |
| Buchwald-Hartwig Amination | 4-Halobenzoic acid, Cyclobutylamine | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | High functional group tolerance, broad substrate scope. |
| Reductive Amination | 4-Formylbenzoic acid, Cyclobutylamine | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd), Acid catalyst | Atom-economical, mild reaction conditions. |
| Nucleophilic Aromatic Substitution | 4-Fluorobenzoic acid, Cyclobutylamine | Strong base, aprotic polar solvent | Can be effective for activated aromatic systems. |
Integration of Advanced Computational Techniques for Rational Design of Derivatives
Advanced computational techniques are poised to play a pivotal role in the rational design of novel this compound derivatives with tailored properties. By leveraging the power of molecular modeling and simulation, researchers can predict the behavior of these molecules and prioritize synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of this compound and its analogues. These calculations can provide insights into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and electronic properties. youtube.com The inductive and resonance effects of the cyclobutylamino group on the aromatic ring can be quantified, helping to predict how different substituents will modulate the electron density and, consequently, the chemical behavior of the molecule. youtube.comlibretexts.orglibretexts.org
Conformational analysis using molecular mechanics or more advanced quantum mechanical methods is essential for understanding the three-dimensional structure of these molecules. The puckered nature of the cyclobutane (B1203170) ring can lead to different conformers, and computational methods can determine their relative energies and the barriers to interconversion. slideshare.netunacademy.comyoutube.commasterorganicchemistry.comcutm.ac.in This understanding is critical, as the spatial arrangement of the cyclobutyl ring relative to the planar benzoic acid moiety will significantly influence its interaction with other molecules or materials.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound derivatives in different environments, such as in solution or within a polymer matrix. These simulations can provide information on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for predicting properties like solubility and miscibility.
For the design of derivatives with specific applications, such as in materials science, computational screening can be a powerful tool. For example, if designing liquid crystal candidates, computational methods can be used to predict parameters like molecular shape, aspect ratio, and polarizability, which are key determinants of liquid crystalline behavior.
The following table summarizes the potential applications of various computational techniques in the study of this compound derivatives.
| Computational Technique | Predicted Properties | Significance |
| Density Functional Theory (DFT) | HOMO/LUMO energies, Mulliken charges, Dipole moment | Understanding electronic properties, reactivity, and substituent effects. |
| Conformational Analysis | Relative energies of conformers, Rotational barriers | Determining the preferred 3D structure and its influence on molecular interactions. |
| Molecular Dynamics (MD) | Intermolecular interactions, Diffusion coefficients | Predicting behavior in condensed phases and interactions with other molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, Physicochemical properties | Guiding the design of derivatives with desired biological or material properties. |
Potential of this compound Derivatives in Materials Science Research
The unique structural features of this compound derivatives make them promising candidates for a variety of applications in materials science. The combination of a rigid aromatic core, a flexible yet constrained cycloaliphatic group, and a polar carboxylic acid function offers a rich design space for creating new materials with tailored properties.
One of the most intriguing potential applications is in the field of liquid crystals . researchgate.netnih.govarborpharmchem.comnih.gov The elongated molecular shape and the presence of both rigid (benzene ring) and semi-flexible (cyclobutyl group) components are characteristic features of many liquid crystal monomers. By systematically modifying the structure, for instance, by esterifying the carboxylic acid with different alkyl chains or introducing substituents on the aromatic ring, it may be possible to induce and control various liquid crystalline phases (e.g., nematic, smectic). The cyclobutyl group, with its specific conformational preferences, could impart unique packing and ordering behaviors, leading to novel liquid crystalline materials for display technologies and optical sensors.
The carboxylic acid functionality also opens up possibilities for the use of these compounds as monomers in polymerization reactions . They could be incorporated into polyesters or polyamides, where the cyclobutylamino group would act as a bulky side chain influencing the polymer's thermal properties, solubility, and morphology. The introduction of the non-planar cyclobutyl group could disrupt chain packing, potentially leading to amorphous polymers with higher glass transition temperatures or modified mechanical properties compared to their linear N-alkyl counterparts.
Furthermore, the amino and carboxylic acid groups make these molecules suitable for the formation of supramolecular assemblies through hydrogen bonding. These self-assembled structures could find applications in areas such as crystal engineering, where the goal is to design and synthesize molecular solids with specific architectures and properties. ccspublishing.org.cn The ability to form predictable hydrogen-bonding motifs is a key aspect of designing functional molecular materials.
The table below highlights potential materials science applications and the key structural features of this compound derivatives that make them suitable for these roles.
| Application Area | Key Structural Features | Potential Properties |
| Liquid Crystals | Rigid aromatic core, semi-flexible cyclobutyl group | Tunable mesophase behavior, novel optical properties. |
| Polymers | Carboxylic acid for polymerization, bulky cyclobutyl side group | Modified thermal stability, altered solubility and mechanical properties. |
| Supramolecular Assemblies | Hydrogen bond donor (N-H) and acceptor (C=O, O-H) sites | Formation of predictable and stable higher-order structures. |
| Functional Coatings | Adhesion-promoting carboxylic acid group | Enhanced surface properties, corrosion resistance. |
Future Directions in the Fundamental Understanding of Cyclobutyl Ring Conformation and its Influence on Aromatic Systems
A deeper fundamental understanding of the conformational behavior of the cyclobutyl ring and its electronic influence on the attached aromatic system is crucial for unlocking the full potential of this compound and its derivatives.
The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. bldpharm.com The degree of this puckering and the energy barrier between different puckered states can be influenced by the substituents on the ring. In the case of this compound, the attachment of the bulky aminobenzoic acid group will have a significant impact on the conformational preference of the cyclobutyl ring. High-level computational studies, in conjunction with experimental techniques like variable-temperature NMR spectroscopy, can provide a detailed picture of the conformational landscape of these molecules.
The orientation of the cyclobutyl ring with respect to the aromatic ring will determine the extent of steric and electronic interactions . The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic pi-system, and the extent of this delocalization will be dependent on the dihedral angle between the C-N bond and the plane of the aromatic ring. libretexts.orglumenlearning.com This, in turn, will be influenced by the conformation of the cyclobutyl ring. Understanding this interplay is key to predicting and controlling the electronic properties of the molecule.
Future research in this area could involve the synthesis of isotopically labeled analogues for detailed NMR studies or the use of advanced spectroscopic techniques like femtosecond-resolved spectroscopy to probe the dynamics of conformational changes and electronic relaxation. These fundamental studies will provide the necessary knowledge base for the rational design of this compound derivatives with precisely controlled properties for a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for 4-(cyclobutylamino)benzoic acid, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via coupling reactions between cyclobutylamine and substituted benzoic acid derivatives. A common strategy involves:
- Step 1 : Functionalization of the benzoic acid core with a reactive group (e.g., halogen or nitro) to enable nucleophilic substitution or coupling.
- Step 2 : Reaction with cyclobutylamine under controlled pH and temperature to avoid side reactions (e.g., over-alkylation).
- Step 3 : Purification via recrystallization or chromatography, validated by HPLC or NMR .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate coupling but may degrade amine |
| Solvent | DMF, THF, or DCM | Polarity affects reaction kinetics |
| Catalyst | Pd-based catalysts | Required for Suzuki-Miyaura coupling variants |
Q. How can spectroscopic and chromatographic methods be used to characterize this compound?
- NMR : ¹H/¹³C NMR confirms cyclobutyl group integration and absence of impurities (e.g., unreacted amine or benzoic acid). Key signals include cyclobutyl protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular ion mass ([M+H]+ expected at m/z 206.1). Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .
- FT-IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and secondary amine (N-H bend ~1550 cm⁻¹) .
Q. What solvent systems are optimal for solubility studies of this compound?
Solubility data for structurally similar compounds (e.g., 4-(dimethylamino)benzoic acid) indicate:
| Solvent | Solubility (mg/mL, 25°C) | Method |
|---|---|---|
| Methanol | 12.5 ± 0.8 | Gravimetric |
| DMSO | 45.2 ± 1.2 | UV-Vis quantification |
| Water (pH 7.4) | <0.1 | Turbidimetric assay |
Recommendation : Use DMSO for stock solutions and dilute with aqueous buffers for biological assays. Pre-screen for solvent interference in activity studies .
Advanced Research Questions
Q. How can SHELXL and WinGX be applied to resolve crystallographic ambiguities in this compound structures?
- Structure Solution : Use SHELXD for phase determination via direct methods, especially with high-resolution (<1.0 Å) X-ray data. Input .hkl files with SHELXS for initial solution .
- Refinement : In SHELXL, apply restraints for cyclobutyl ring geometry (e.g., bond distances: 1.54–1.56 Å) to mitigate thermal motion artifacts. Validate using R-factor convergence (<5%) and electron density maps .
- Visualization : WinGX/ORTEP-3 generates publication-quality thermal ellipsoid plots. Address disorder by refining occupancy factors for alternative conformations .
Q. How should researchers address contradictions in crystallographic and spectroscopic data for this compound derivatives?
- Case Study : Discrepancies between NMR (solution state) and X-ray (solid state) may arise from conformational flexibility.
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Enzyme Inhibition Assays :
- Carbonic Anhydrase : Use stopped-flow kinetics (pH 7.0, 25°C) with 4-nitrophenyl acetate as substrate. IC50 values <10 µM suggest therapeutic potential .
- Antimicrobial Screening : Perform broth microdilution (CLSI guidelines) against E. coli and S. aureus. Compare MIC values to structurally related compounds (e.g., 4-aminobenzoic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
